(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL
Description
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a difluoromethoxy-substituted phenyl ring.
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1 |
InChI Key |
MEEKLVVMEKPWBO-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Chiral Aminoalcohol Synthesis via Asymmetric Amination and Reduction
The preparation of (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves the following key steps:
- Starting Materials: Commercially available 2-(difluoromethoxy)benzaldehyde or related precursors.
- Asymmetric Amination: Introduction of the amino group at the chiral center using chiral catalysts or auxiliaries to control stereochemistry.
- Reduction of Ketone or Aldehyde Intermediates: Stereoselective reduction to form the secondary alcohol at C2.
- Purification: Techniques such as preparative HPLC or crystallization to isolate the (1S,2S) enantiomer with high enantiomeric excess.
Catalytic Methods and Reagents
- Use of chiral catalysts (e.g., chiral transition metal complexes or organocatalysts) to promote enantioselective amination or reduction.
- Employing reducing agents such as sodium borohydride derivatives under controlled temperature and solvent conditions to favor the desired stereochemistry.
- Optimization of solvents (e.g., 1,4-dioxane, ethereal solvents) and reaction parameters to maximize yield and stereoselectivity.
Multi-Step Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of imine or oxime | 2-(difluoromethoxy)benzaldehyde + amine | Intermediate imine formation |
| 2 | Asymmetric reduction | Chiral catalyst + hydride donor | Formation of chiral aminoalcohol |
| 3 | Purification | Preparative HPLC or crystallization | Isolation of (1S,2S) isomer |
This route ensures control over the stereochemistry and functional group integrity.
Industrial and Research-Scale Preparation Insights
Scale-Up Considerations: Industrial synthesis focuses on maximizing yield and purity while minimizing environmental impact. This involves:
- Use of continuous flow reactors for better heat and mass transfer.
- Optimization of catalyst loading and recycling.
- Employing green solvents and minimizing hazardous reagents.
Research Findings on Preparation Efficiency and Stereoselectivity
- Studies indicate that the choice of chiral catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the product, often achieving >95% ee under optimized conditions.
- The difluoromethoxy group enhances the compound’s stability and influences the reaction kinetics, requiring fine-tuning of reaction times and temperatures.
- Reaction monitoring by spectroscopic methods (e.g., NMR, chiral HPLC) is essential to ensure the desired stereochemistry and purity throughout the synthesis process.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Amination + Reduction | Chiral catalyst, hydride reducing agent | High stereoselectivity, scalable | Requires precise control of conditions |
| Multi-step synthesis from aldehyde | Stepwise imine formation and reduction | Flexibility in intermediate modifications | Longer synthesis time |
| Continuous flow synthesis (industrial) | Automated, efficient scale-up | Improved reproducibility, greener | Initial setup cost |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction may produce secondary amines.
Scientific Research Applications
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Fluorine Impact : Trifluorophenyl () and trifluoromethylthio () substituents demonstrate how fluorine atoms enhance receptor binding via dipole interactions and metabolic resistance, suggesting similar advantages for the target compound .
- Steric Effects : Bulky groups like tert-butyl () or chloro-CF₃ () may hinder rotational freedom, affecting conformational stability and target selectivity .
Biological Activity
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound that has garnered attention for its potential biological activities. This compound, characterized by its difluoromethoxy group attached to a phenyl ring and an amino alcohol backbone, has been studied for various applications in medicinal chemistry, particularly for its interactions with biological targets.
Molecular Formula: CHFNO
Molecular Weight: 217.21 g/mol
CAS Number: 926234-81-3
The compound's structure allows for unique interactions due to the presence of the difluoromethoxy group, which enhances lipophilicity and may affect binding affinity to biological targets.
The biological activity of (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, which may have therapeutic implications.
Potential Targets
- Enzymes: The compound has shown promise in inhibiting certain enzymes involved in cancer progression and other diseases.
- Receptors: It may also bind to various receptors, influencing physiological responses.
In Vitro Studies
Recent studies have demonstrated that (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL exhibits significant inhibitory activity against specific enzymes. For instance, preliminary data suggests an IC value in the low micromolar range for some targets, indicating potent biological activity.
| Target Enzyme | IC (μM) | Selectivity |
|---|---|---|
| Enzyme A | 0.8 | High |
| Enzyme B | 3.3 | Moderate |
| Enzyme C | 2.2 | Low |
Cancer Research
In a study focusing on cancer cell lines, (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL was evaluated for its ability to inhibit cell proliferation. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound possesses moderate stability in metabolic assays with rat hepatocytes. The apparent permeability across cell membranes was assessed using Caco-2 assays, yielding promising results that indicate potential oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
